![molecular formula C17H16FNO3 B4620651 N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)

N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine

説明

N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine is a compound of interest due to its unique structural features and potential applications in various fields of chemistry and pharmacology. The compound's structure, characterized by the presence of a biphenyl moiety substituted with a fluoro group and a propanoyl glycine fragment, suggests a rich chemistry and a variety of interactions and transformations it might undergo.

Synthesis Analysis

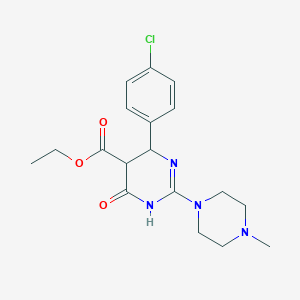

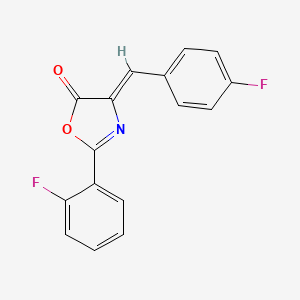

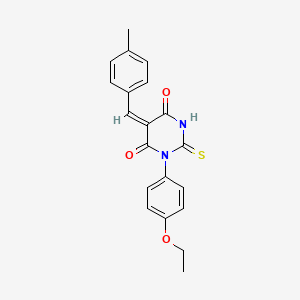

The synthesis of compounds related to N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine often involves multi-step organic synthesis routes, starting from available biphenyl derivatives. For example, compounds have been synthesized through a three-component reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These methods are characterized by their efficiency in introducing various functional groups into the biphenyl system, facilitating the attachment of the propanoyl glycine moiety in later stages (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine has been extensively analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the planar nature of the biphenyl system and the spatial arrangement of substituents, which significantly influence the compound's reactivity and interactions. For instance, fluorine's electronegativity affects the electronic distribution in the molecule, impacting its chemical behavior (Jayarajan et al., 2019).

科学的研究の応用

Osmolyte Roles in Plant Stress Resistance

Glycine betaine (GB) and proline are significant organic osmolytes in plants, helping to mitigate environmental stress effects such as drought, salinity, and extreme temperatures. These compounds enhance enzyme and membrane integrity, contributing to plant stress tolerance. Although direct engineering to increase GB or proline levels in plants has been limited in effectiveness, exogenous application shows promise in improving growth and yield under stress conditions. Further research is needed to optimize the use of these compounds in agriculture (Ashraf & Foolad, 2007).

Immunomodulatory and Cytoprotective Effects

L-glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects, potentially offering therapeutic strategies for inflammatory diseases. It protects against various forms of stress and injury, including those induced by hemorrhage, endotoxins, and toxic substances. Glycine acts on inflammatory cells to suppress the formation of free radicals and inflammatory cytokines, suggesting its utility in medical applications (Zhong et al., 2003).

Glycine Betaine in Cellular Metabolism

Beyond its role as an osmolyte, glycine betaine also acts as a regulator in cellular metabolism, affecting ethanol, lipid, carbohydrate, and protein metabolism. It influences enzyme activity and gene expression, underscoring its importance in a wide range of biological processes. This understanding opens avenues for its application in metabolic studies and therapeutic interventions (Figueroa-Soto & Valenzuela-Soto, 2018).

Glycine Receptors and Neurotransmission

Glycine receptors (GlyRs) are crucial for inhibitory neurotransmission in the central nervous system. Their distribution and function in the human brain and spinal cord highlight glycine's role in modulating neural activities, including pain perception, reflex control, and motor coordination. Research on GlyRs facilitates understanding of neuroinhibitory mechanisms and could lead to the development of new therapeutic approaches for neurological disorders (Baer et al., 2009).

Sleep Quality Improvement

Glycine intake before bedtime has been shown to significantly improve subjective sleep quality in individuals with insomniac tendencies. This effect might be related to glycine-induced decreases in core body temperature, which is associated with sleep onset and maintenance. These findings suggest glycine's potential as a safe and effective intervention to enhance sleep quality (Bannai & Kawai, 2012).

特性

IUPAC Name |

2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c1-11(17(22)19-10-16(20)21)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJPXNNKVFGSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)

![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)

![1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4620657.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)

![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)